molecular formula C16H12ClNO6 B5122795 2-[(5-Chloro-2-methoxyphenyl)carbamoyl]terephthalic acid

2-[(5-Chloro-2-methoxyphenyl)carbamoyl]terephthalic acid

Cat. No.: B5122795
M. Wt: 349.72 g/mol
InChI Key: IAJHHFLUNYSBKO-UHFFFAOYSA-N
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Description

2-[(5-Chloro-2-methoxyphenyl)carbamoyl]terephthalic acid is an organic compound that features a terephthalic acid core substituted with a 5-chloro-2-methoxyphenyl carbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Chloro-2-methoxyphenyl)carbamoyl]terephthalic acid typically involves the reaction of terephthalic acid with 5-chloro-2-methoxyaniline in the presence of a coupling agent. Common coupling agents include carbodiimides such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) under mild conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-[(5-Chloro-2-methoxyphenyl)carbamoyl]terephthalic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(5-Chloro-2-methoxyphenyl)carbamoyl]terephthalic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(5-Chloro-2-methoxyphenyl)carbamoyl]terephthalic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In the context of anticancer research, it may interfere with cell proliferation pathways or induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(5-Chloro-2-methoxyphenyl)amino]terephthalic acid
  • 2-[(5-Chloro-2-hydroxyphenyl)carbamoyl]terephthalic acid
  • 2-[(5-Chloro-2-methoxyphenyl)carbamoyl]benzoic acid

Uniqueness

2-[(5-Chloro-2-methoxyphenyl)carbamoyl]terephthalic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a terephthalic acid core with a 5-chloro-2-methoxyphenyl carbamoyl group makes it a versatile compound for various applications .

Properties

IUPAC Name

2-[(5-chloro-2-methoxyphenyl)carbamoyl]terephthalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO6/c1-24-13-5-3-9(17)7-12(13)18-14(19)11-6-8(15(20)21)2-4-10(11)16(22)23/h2-7H,1H3,(H,18,19)(H,20,21)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAJHHFLUNYSBKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C2=C(C=CC(=C2)C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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